molecular formula C10H9FO5S B13454598 3-(3-(Fluorosulfonyl)-4-methoxyphenyl)acrylic acid

3-(3-(Fluorosulfonyl)-4-methoxyphenyl)acrylic acid

Katalognummer: B13454598
Molekulargewicht: 260.24 g/mol
InChI-Schlüssel: JDKFKBLTCJIOAW-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound characterized by the presence of a fluorosulfonyl group and a methoxyphenyl group attached to a prop-2-enoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(fluorosulfonyl)-4-methoxybenzaldehyde and malonic acid.

    Condensation Reaction: The aldehyde group of 3-(fluorosulfonyl)-4-methoxybenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.

    Decarboxylation: The β-keto ester is then subjected to decarboxylation under acidic conditions to yield (2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality (2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or sulfonic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or sulfonic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of (2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues, further influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-5-fluoropyridine-2-carboxylic acid
  • 4-Methoxyphenethylamine
  • tert-Butyl carbamate

Uniqueness

(2E)-3-[3-(fluorosulfonyl)-4-methoxyphenyl]prop-2-enoic acid is unique due to the presence of both a fluorosulfonyl group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.

Eigenschaften

Molekularformel

C10H9FO5S

Molekulargewicht

260.24 g/mol

IUPAC-Name

(E)-3-(3-fluorosulfonyl-4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)/b5-3+

InChI-Schlüssel

JDKFKBLTCJIOAW-HWKANZROSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)F

Kanonische SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.